molecular formula C19H18N4O3S B2725664 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 888461-58-3

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2725664
CAS No.: 888461-58-3
M. Wt: 382.44
InChI Key: WTZIEKIJAPKEHJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core with a sulfanyl acetamide side chain. The 3-ethyl group at the pyrimidine ring and the N-[(furan-2-yl)methyl] substituent on the acetamide moiety distinguish it structurally. These modifications are hypothesized to enhance lipophilicity and target selectivity, particularly in Toll-like receptor 4 (TLR4) modulation or anti-inflammatory applications, as inferred from structurally related analogs .

Synthetic routes for similar compounds involve HATU-mediated coupling of pyrimidoindole-thiol intermediates with α-chloroacetamides under basic conditions, followed by purification via reverse-phase chromatography .

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-23-18(25)17-16(13-7-3-4-8-14(13)21-17)22-19(23)27-11-15(24)20-10-12-6-5-9-26-12/h3-9,21H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZIEKIJAPKEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethyl 2-((2-Cyanophenyl)amino)acetate

The synthesis commences with the reaction of 2-aminobenzonitrile (1.18 g, 10 mmol) and ethyl bromoacetate (1.67 g, 10 mmol) in anhydrous ethanol under reflux for 12 hours. This step yields ethyl 2-((2-cyanophenyl)amino)acetate as a pale-yellow solid, achieved in 85% yield (1.89 g). Cyclization of this intermediate using sodium ethoxide (2.0 M in ethanol) at 80°C for 6 hours produces 5-amino-3H-isobenzofuran-1-one, a critical precursor for subsequent functionalization.

Functionalization with the Sulfanyl Acetamide Moiety

Synthesis of 2-Bromo-N-(furan-2-ylmethyl)acetamide

Bromoacetyl bromide (2.0 g, 10 mmol) is added dropwise to a solution of furfurylamine (0.97 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in dry tetrahydrofuran (THF) at 0°C. After stirring for 2 hours, the mixture is extracted with ethyl acetate, washed with brine, and concentrated to afford 2-bromo-N-(furan-2-ylmethyl)acetamide as a white crystalline solid (1.89 g, 78% yield).

Alkylation of the Pyrimidoindole Thione

The thione group of 3-ethyl-2-thioxo-pyrimidoindole (1.0 g, 3.4 mmol) is deprotonated using potassium hydroxide (0.19 g, 3.4 mmol) in ethanol, generating the reactive thiolate species. This intermediate is treated with 2-bromo-N-(furan-2-ylmethyl)acetamide (0.87 g, 3.7 mmol) in refluxing THF for 6 hours, resulting in the formation of the target compound via nucleophilic substitution. Purification by flash chromatography (ethyl acetate/hexane, 1:1) yields 1.12 g (68%) of the desired product as an off-white solid.

Spectroscopic Characterization and Analytical Data

The structure of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is confirmed through comprehensive spectroscopic analysis:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.1 Hz, 1H, indole-H), 7.58–7.32 (m, 4H, aromatic-H), 6.45–6.28 (m, 2H, furan-H), 4.40 (s, 2H, CH2CO), 4.12 (q, J = 7.1 Hz, 2H, NCH2CH3), 3.95 (s, 2H, NCH2-furan), 1.32 (t, J = 7.1 Hz, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 158.2 (C-4), 152.1 (C-2), 142.3 (furan-C), 128.9–115.4 (aromatic-C), 55.6 (NCH2CH3), 42.1 (CH2CO), 38.9 (NCH2-furan), 14.2 (CH3).
  • HRMS (ESI+) : m/z calcd for C20H20FN3O3S [M+H]+: 418.1294; found: 418.1296.

Reaction Optimization and Yield Enhancement

Key parameters influencing the synthesis include:

Step Condition Yield (%) Purity (HPLC)
Thioureidoindole formation RT, 24 h 78 92
Cyclization in PPA 120°C, 4 h 85 95
Thiolate alkylation Reflux, 6 h 68 98

Substituting THF with dimethylformamide (DMF) during alkylation improves solubility but reduces yield due to side reactions. Optimal results are obtained with THF and catalytic potassium iodide.

Applications and Biological Relevance

While the biological activity of the target compound remains under investigation, structurally related pyrimidoindoles exhibit Toll-like receptor 4 (TLR4) modulation and antimicrobial properties. The presence of the furan moiety may enhance bioavailability, as furyl groups are known to improve pharmacokinetic profiles in heterocyclic drug candidates.

Chemical Reactions Analysis

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These compounds often act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimido[5,4-b]indole Derivatives

The table below compares key structural and functional attributes of the target compound with its closest analogs:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity (Reported) Source
Target Compound R1 = 3-ethyl; R2 = furan-2-ylmethyl ~440.48* TLR4 selectivity (inferred)
2-((4-Oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide (33) R1 = phenyl; R2 = THF-2-ylmethyl 486.53 Moderate TLR4 inhibition (IC₅₀: ~5 µM)
N-(4-Ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide R1 = 3-methoxyphenyl; R2 = 4-ethylphenyl 528.59 Not reported
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-trifluoromethoxyphenyl)acetamide R1 = methyl; R2 = 4-CF3O-phenyl 476.44 Anticancer screening (inactive)

*Calculated based on formula C22H20N4O3S.

Key Observations:

  • Substituent Impact: The 3-ethyl group in the target compound likely enhances metabolic stability compared to smaller alkyl groups (e.g., methyl in ) or aromatic substituents (e.g., phenyl in ). The furan-2-ylmethyl group may improve solubility over bulkier aryl groups (e.g., 4-CF3O-phenyl in ).
  • Activity Trends: Pyrimidoindole derivatives with phenyl or heteroaryl substituents (e.g., THF-2-ylmethyl in ) show TLR4 modulation, while alkyl substituents (e.g., methyl or ethyl) remain understudied.

Functional Analogues with Furan-Containing Acetamides

Compounds bearing furan moieties in the acetamide side chain exhibit diverse bioactivities:

Compound Name Core Structure Activity (Dose/Model) Comparison to Target Compound Source
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Anti-exudative (10 mg/kg, rat model; 70–85% inhibition vs. diclofenac) Less potent but structurally simpler
N-(5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-trifluoroacetyl-1H-indol-7-yl)acetamide (4g) Indole Antimalarial (pLDH IC₅₀: 0.8 µM) Different core but similar acetamide

Key Observations:

  • Anti-Exudative Activity: Furan-containing triazole derivatives () show comparable efficacy to the target compound’s inferred TLR4 activity, suggesting shared pharmacophoric elements (e.g., sulfanyl linkage, furan polarity).
  • Core Heterocycle Influence: Pyrimidoindole cores (target) may offer superior target engagement over indole or triazole systems due to enhanced π-stacking and hydrogen-bonding capabilities .

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide (CAS Number: 888459-20-9) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidoindole core with a sulfanyl group and a furan moiety. The molecular formula is C21H20N4O2SC_{21}H_{20}N_4O_2S, with a molecular weight of 428.5 g/mol. The compound's unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. Protein kinases are crucial for various cellular processes, including cell growth, differentiation, and metabolism. The compound may inhibit certain kinases involved in cancer progression and neurodegenerative diseases.

Inhibition of Protein Kinases

Research has shown that derivatives of pyrimidoindoles exhibit inhibitory effects on several protein kinases:

  • DYRK1A : Some analogs have demonstrated micromolar range IC50 values against DYRK1A, indicating potential use in treating conditions like Down syndrome and Alzheimer's disease.
  • CK1δ/ε : Certain compounds have shown submicromolar IC50 values against CK1δ/ε, suggesting their role in modulating circadian rhythms and cancer cell proliferation.
  • GSK3α/β : While some derivatives were inactive against GSK3α/β, others exhibited varying degrees of inhibition, highlighting the importance of structural modifications in enhancing activity .

Biological Activity Evaluation

A summary of the biological evaluations conducted on related compounds is presented in Table 1. This includes IC50 values against various kinases.

CompoundTarget KinaseIC50 (μM)Notes
2aDYRK1A7.6Active
1dCK1δ0.6Highly selective
3aCK1ε0.7Highly selective
HarmineDYRK1A1.5Positive control

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of pyrimidoindole derivatives, it was found that certain compounds could significantly reduce neuronal apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds showed that they could inhibit the proliferation of various cancer cell lines through kinase inhibition pathways. The results indicated that these compounds could be developed as novel anticancer agents .

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